molecular formula C16H24N2O3 B3119127 (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester CAS No. 247088-48-8

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3119127
CAS No.: 247088-48-8
M. Wt: 292.37 g/mol
InChI Key: KYYYJRSKGKZXIB-UHFFFAOYSA-N
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Description

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester is a protected amino acid derivative that serves as a critical intermediate in organic synthesis and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a dimethylcarbamoyl group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of peptide mimetics and targeted therapeutics. The Boc group provides a robust yet selectively removable protecting group for the amine, allowing for sequential synthetic strategies and improving the handling and purity of intermediates. Research indicates that analogous Boc-protected compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for neurological disorders, acting on targets such as voltage-gated sodium channels. The dimethylcarbamoyl moiety can influence the compound's bioavailability and metabolic stability. This reagent is exclusively for use in laboratory research to facilitate the development of novel therapeutic agents and analytical methods.

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13(14(19)18(4)5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYJRSKGKZXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

  • Phenyl Ethylamine Synthesis: : The starting material, phenyl ethylamine, is synthesized through the reduction of phenyl acetonitrile.

  • Carbamic Acid Formation: : Phenyl ethylamine is then reacted with dimethylcarbamoyl chloride to form the corresponding carbamic acid derivative.

  • Esterification: : The carbamic acid derivative undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenyl carboxylic acids.

  • Reduction: : The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form amines.

  • Substitution: : The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenyl carboxylic acids.

  • Reduction: : Dimethylcarbamoyl amines.

  • Substitution: : Various substituted carbamic acids and esters.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Evidence ID
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester tert-butyl carbamate, dimethylcarbamoyl, phenyl-ethyl ~307.38 (estimated) N/A
{1S-Benzyl-4R-[1S-carbamoyl-2-phenylethylcarbamoyl...}carbamic acid tert-butyl ester Multiple carbamoyl groups, benzyl, hydroxy, phenyl >800 (estimated)
[(S)-1-[(R)-1-((S)-1-{[(2-Hydroxy-ethylcarbamoyl)-methyl]-carbamoyl}-2-phenyl-ethyl...] ester Hydroxyethyl, phenyl, tert-butyl carbamate 599.68
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pyrrolidine, pyridinyl, amino ~279.35 (estimated)
(R)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Bromo, methylphenyl, tert-butyl carbamate 314.22
(2-Amino-benzyl)-carbamic acid tert-butyl ester Amino-benzyl, tert-butyl carbamate 222.29

Key Observations :

  • Complexity vs. Simplicity: The target compound is less complex than the multi-carbamoyl analog in but more elaborate than simpler analogs like the amino-benzyl derivative .
  • Halogenation: Bromine substitution in increases molecular weight and lipophilicity compared to the non-halogenated target compound .

Key Observations :

  • Enzyme Inhibition : The compound in demonstrates presenilin-dependent suppression of amyloid beta production, highlighting the role of carbamate groups in aspartyl protease inhibition .
  • Physostigmine-like Activity : Dimethylcarbamoyl groups (as in the target compound) correlate with strong activity in carbamic esters, as seen in .
  • Targeting Potential: Brominated analogs () may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Properties

Compound Name Solubility (Predicted) Stability Notes Key Influencing Factors
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester Moderate Stable under basic conditions tert-butyl group enhances steric protection
{1S-Benzyl-4R-[...]carbamic acid tert-butyl ester Low Susceptible to enzymatic hydrolysis Multiple carbamoyl groups increase metabolic lability
(2-Amino-benzyl)-carbamic acid tert-butyl ester High Reactive amino group may oxidize Amino group introduces polarity
(R)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Low Halogenation reduces aqueous solubility Bromine increases hydrophobicity

Key Observations :

  • Stability : The tert-butyl group in the target compound likely confers stability against hydrolysis, a feature shared with analogs in and .
  • Solubility: Amino-substituted derivatives () exhibit higher solubility due to polar groups, whereas halogenated or bulky analogs () are more hydrophobic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Boc protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under reflux, catalyzed by DMAP (4-dimethylaminopyridine) .
  • Reductive amination : Use of NaBH₄ for selective reduction of ketones to secondary alcohols, followed by carbamoylation with dimethylcarbamoyl chloride .
  • Purification : Flash silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) to isolate intermediates .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Avoid acidic conditions (pH < 5), which cleave the Boc group. Use neutral buffers in biological assays .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., δ ~1.5 ppm for tert-butyl protons) .
  • HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+Na]+ adducts) .
  • IR spectroscopy : Peaks at ~1727 cm⁻¹ (C=O stretch of carbamate) and ~1524 cm⁻¹ (N-H bend) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

  • Methodological Answer :

  • Enzymatic kinetic resolution : Use immobilized lipases (e.g., CAL-B/Novozym®435) with vinyl acetate in hexane at 40°C to resolve racemic mixtures. This method achieves >99% enantiomeric excess (ee) for (S)- or (R)-enantiomers .
  • Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol gradients for analytical validation .

Q. What mechanistic insights explain the reactivity of the dimethylcarbamoyl group in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic reactivity : The carbamoyl group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution (e.g., bromination at the para position) .
  • Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalysts for C–N bond formation, leveraging the tert-butyl carbamate as a directing/protecting group .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

  • Methodological Answer :

  • Fluorescence polarization assays : Measure binding affinity to kinases or proteases by tagging the compound with fluorophores (e.g., FITC) .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with His⁵⁷ in trypsin-like proteases) .

Q. What computational strategies predict the compound’s metabolic pathways?

  • Methodological Answer :

  • In silico metabolism : Apply software like ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism. Key predictions include:
  • Oxidation : CYP3A4-mediated hydroxylation at the phenyl ring .
  • Glucuronidation : Conjugation of the carbamic acid group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
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(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester

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